2,3-Bis(4-chlorophenyl)propanoic acid

Cyclooxygenase-2 Anti-inflammatory Enzyme Inhibition

NSAID research constrained by non-selective scaffolds? 2,3-Bis(4-chlorophenyl)propanoic acid addresses the selectivity gap with its unique 2,3-bis-substitution pattern-distinct from mono-substituted 2-aryl propionic acids like ibuprofen. - COX-2 IC50 = 0.8 µM with 25-fold selectivity over COX-1, enabling targeted inflammation studies. - Anti-proliferative IC50 = 11.0 µM supports dual-activity chemical probe applications in oncology. - Dual 4-chlorophenyl rings and a free carboxylic acid enable rapid derivatization via esterification, amidation, or cross-coupling for SAR libraries. Ideal for labs validating next-generation selective NSAID candidates.

Molecular Formula C15H12Cl2O2
Molecular Weight 295.2 g/mol
Cat. No. B7791862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(4-chlorophenyl)propanoic acid
Molecular FormulaC15H12Cl2O2
Molecular Weight295.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C2=CC=C(C=C2)Cl)C(=O)O)Cl
InChIInChI=1S/C15H12Cl2O2/c16-12-5-1-10(2-6-12)9-14(15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19)
InChIKeyAKRGELYVEBEVGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Bis(4-chlorophenyl)propanoic Acid: Procurement & Differentiation


2,3-Bis(4-chlorophenyl)propanoic acid (CAS: 1743-54-0) is a synthetic, chlorinated aryl propanoic acid derivative that serves as a key building block in medicinal chemistry, particularly within the arylpropionic acid class of non-steroidal anti-inflammatory drug (NSAID) research [1]. Its molecular architecture is defined by a propanoic acid backbone substituted with two 4-chlorophenyl groups at the 2- and 3-positions, a structural motif that distinguishes it from simpler, mono-substituted analogs and confers unique physicochemical properties, including enhanced lipophilicity (cLogP ≈ 4.2) and a molecular weight of 295.2 g/mol .

Workflow Medicinal chemistry building block synthesis
Scaffold 2,3-bis(4-chlorophenyl) propanoic acid core
Use context Arylpropionic acid NSAID research

2,3-Bis(4-chlorophenyl)propanoic Acid: Why Substitution Fails


Procurement decisions within the arylpropionic acid class cannot rely on simple functional group exchange. The 2,3-bis-substitution pattern in 2,3-Bis(4-chlorophenyl)propanoic acid is not merely a structural variant; it fundamentally alters target engagement, potency, and selectivity compared to common analogs like the 2-aryl propionic acids (e.g., ibuprofen, naproxen) or the 3,3-bis-substituted isomer [1]. These differences directly impact experimental outcomes, as the compound's unique spatial orientation and electronic distribution dictate its specific binding to molecular targets like cyclooxygenase-2 (COX-2), resulting in activity profiles that cannot be inferred or reproduced by its simpler, more readily available counterparts .

Substitution pattern mismatch
2,3-bis-substitution is not equivalent to 2-aryl propionic acids; may shift target engagement
Potency profile not transferable
COX-2 inhibitory profile may differ from ibuprofen or naproxen; direct replacement invalidates model comparison
Spatial orientation risk
Unique chlorophenyl group arrangement influences COX-2 binding; SAR conclusions may not extrapolate

2,3-Bis(4-chlorophenyl)propanoic Acid: Quantitative Evidence vs. Analogs


COX-2 Inhibitory Potency vs. Ibuprofen

2,3-Bis(4-chlorophenyl)propanoic acid demonstrates significantly greater in vitro inhibitory potency against cyclooxygenase-2 (COX-2) compared to the widely used NSAID ibuprofen. This compound achieves an IC50 value of 0.8 µM, which is an order of magnitude more potent than ibuprofen's reported IC50 of 14 µM against COX-2 in human whole blood assays [1].

COX-2 Inhibition vs Ibuprofen
Cross-study comparable
IC50: 0.8 µM vs 14 µM
Reported 17.5-fold difference
Supports COX-2 inhibition review
Different assay conditions may influence comparison
Cyclooxygenase-2 Anti-inflammatory Enzyme Inhibition

Anti-Proliferative Activity vs. Doxorubicin

In a cellular viability assay, 2,3-Bis(4-chlorophenyl)propanoic acid exhibited an IC50 of 11.0 µM against a cancer cell line, achieving >50% reduction in cell viability. While this is less potent than the standard chemotherapeutic agent doxorubicin (IC50 = 2.29 µM) in the same assay, it represents a meaningful anti-proliferative effect that is distinct from doxorubicin's mechanism of action .

Cytotoxicity vs Doxorubicin
Data to verify
IC50: 11.0 µM vs 2.29 µM
Doxorubicin reported 4.8-fold lower IC50
Supports cytotoxicity endpoint review
Cell line and assay conditions to confirm
Anti-cancer Cytotoxicity Cell Viability

COX-1 Selectivity vs. Non-Selective NSAIDs

Preliminary binding data suggests 2,3-Bis(4-chlorophenyl)propanoic acid may exhibit a favorable selectivity profile, with a reported COX-1 IC50 of 20.5 µM in human OVCAR-3 cells. This indicates a roughly 25-fold lower potency for the constitutively expressed COX-1 isozyme compared to its activity against COX-2 (IC50 = 0.8 µM) [1]. While comparative data for a direct COX-2 selective inhibitor like celecoxib is not available under identical conditions, this profile is distinct from non-selective NSAIDs (e.g., ibuprofen, naproxen) which typically exhibit COX-1/COX-2 IC50 ratios close to 1, implying a greater potential for COX-1-mediated gastrointestinal side effects [2].

COX-1/COX-2 Selectivity
Class-level inference
COX-1 IC50 20.5 µM vs COX-2 IC50 0.8 µM
~25-fold selectivity reported
Selectivity profile context-dependent
Assay conditions differ; model-specific interpretation
Cyclooxygenase-1 Selectivity Safety Pharmacology

2,3-Bis(4-chlorophenyl)propanoic Acid: Targeted Application Scenarios


Lead Compound for Anti-inflammatory Drug Discovery

Given its potent COX-2 inhibition (IC50 = 0.8 µM) and evidence of 25-fold selectivity over COX-1, 2,3-Bis(4-chlorophenyl)propanoic acid is an ideal starting point for medicinal chemistry campaigns focused on developing next-generation, selective NSAIDs with reduced gastrointestinal toxicity. Its unique 2,3-bis-substitution pattern offers a distinct scaffold for structure-activity relationship (SAR) exploration compared to the heavily patented 2-aryl propionic acid space [1].

Chemical Probe for COX-2 Pathways in Oncology

The compound's dual activity—demonstrated anti-proliferative effects (IC50 = 11.0 µM) and potent COX-2 inhibition—makes it a valuable chemical probe for dissecting the role of COX-2 in tumorigenesis, particularly in cancers where inflammation is a key driver (e.g., colorectal, breast). Its activity profile allows researchers to test the hypothesis that COX-2 inhibition directly contributes to its anti-cancer effects, separate from its analgesic properties .

Synthetic Intermediate for High-Value Derivatives

The presence of two reactive 4-chlorophenyl rings and a carboxylic acid moiety makes 2,3-Bis(4-chlorophenyl)propanoic acid a versatile building block for constructing complex libraries of potential therapeutics. It can be readily functionalized through esterification, amidation, or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functional groups and explore novel chemical space around the bis-aryl propanoic acid core [1].

Comparative Pharmacology vs. Classical NSAIDs

For researchers validating new in vitro or in vivo models of inflammation, 2,3-Bis(4-chlorophenyl)propanoic acid serves as a potent and selective comparator to classical, non-selective NSAIDs like ibuprofen or naproxen. Its 17.5-fold higher potency on COX-2 and potential for improved selectivity allows for a more nuanced investigation of COX-2-specific pharmacology versus pan-COX inhibition, aiding in the characterization of new disease models [2].

Application
Selection Property
Validation Focus
COX-2 inhibitor development research
2,3-bis-substitution SAR scaffold
COX-2 inhibition and selectivity review
Oncology COX-2 pathway studies
COX-2 inhibition + cytotoxicity endpoint profile
Tumor cell-model response context
Medicinal chemistry library synthesis
Bis-aryl propanoic acid core with reactive handles
Derivatization and SAR exploration
COX-2 selective comparator studies
Reported higher COX-2 potency vs non-selective NSAIDs
COX-2-specific pharmacology interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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